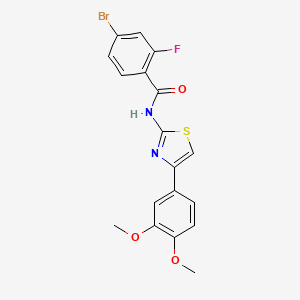

![molecular formula C18H16N4O3S2 B2906330 N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 864927-67-3](/img/structure/B2906330.png)

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. The exact synthetic route would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a tetrahydrothieno[2,3-c]pyridine ring fused to a benzo[d]thiazole ring. The presence of these ring structures, along with the acetyl and carbamoyl groups, would likely result in a rigid and planar structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The acetyl and carbamoyl groups are likely sites of reactivity. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point. The presence of the acetyl and carbamoyl groups could influence its solubility in different solvents .作用机制

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell structure, enabling cell movement, and are involved in several key cellular processes, including mitosis.

Mode of Action

Based on the structural similarity to other antitubulin agents , it can be hypothesized that it may bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptotic cell death .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a critical component of the cell’s cytoskeleton. Disruption of these dynamics can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action, based on similar antitubulin agents, is the inhibition of cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

安全和危害

未来方向

属性

IUPAC Name |

N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBPKXOCDCNSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

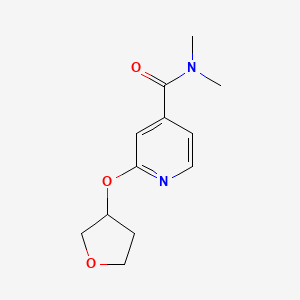

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide](/img/structure/B2906247.png)

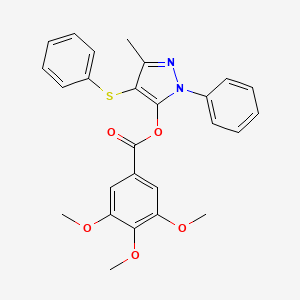

![methyl 5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2906252.png)

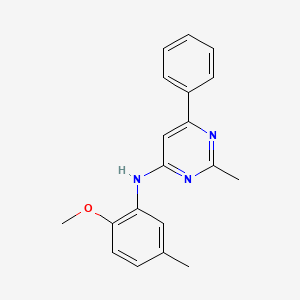

![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)

![(2S)-N-cyclohexyl-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2906256.png)

![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B2906260.png)

![1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906261.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)

![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)